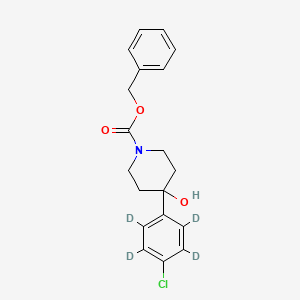

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol

Description

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol (CAS: 1216929-70-2) is a deuterated piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 4-chlorophenyl-d4 substituent. Its molecular formula is C₁₉H₁₆D₄ClNO₃, with a molecular weight of 349.84 g/mol . This compound is structurally related to antipsychotic drug intermediates, particularly those derived from haloperidol, and is used in isotopic labeling studies to track metabolic pathways or enhance analytical detection sensitivity . The deuterium atoms at the 4-chlorophenyl group reduce metabolic degradation, making it valuable in pharmacokinetic research .

Properties

IUPAC Name |

benzyl 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2/i6D,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACLBBGOZRXENL-YKVCKAMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675685 | |

| Record name | Benzyl 4-[4-chloro(~2~H_4_)phenyl]-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216929-70-2 | |

| Record name | Benzyl 4-[4-chloro(~2~H_4_)phenyl]-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl-d4 and piperidinol.

Protection of Functional Groups: The hydroxyl group of piperidinol is protected using a benzyloxycarbonyl (Cbz) group.

Coupling Reaction: The protected piperidinol is then coupled with 4-chlorophenyl-d4 under suitable reaction conditions, often involving a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isotopic Variants

- N-Benzyloxycarbonyl-4-(4-chlorophenyl)-4-piperidinol (CAS: 1076199-00-2): Molecular Formula: C₁₉H₂₀ClNO₃ Molecular Weight: 345.82 g/mol Key Difference: Lacks deuterium at the 4-chlorophenyl group, leading to a 4.02 g/mol mass difference. This non-deuterated form is more susceptible to metabolic oxidation .

Functional Analogues

- Reduced Haloperidol-d4 (CAS: 1246820-79-0): Molecular Formula: C₂₁H₂₁D₄ClFNO₂ Molecular Weight: 381.90 g/mol Key Difference: Contains a fluorophenyl group and a tertiary alcohol, unlike the chlorophenyl-d4 and secondary alcohol in the target compound. Used as a metabolite reference in haloperidol studies .

- 4-Benzyloxycarbonylaminopiperidine Hydrochloride (): Molecular Formula: C₁₃H₁₇ClN₂O₂ Molecular Weight: 284.74 g/mol Key Difference: Replaces the 4-chlorophenyl-d4 group with an amine, reducing steric bulk and altering reactivity in synthetic applications .

Structural Analogues with Piperidine Backbones

- N-Benzyloxycarbonyl-4-piperidone (CAS: 19099-93-5): Molecular Formula: C₁₃H₁₅NO₃ Molecular Weight: 233.26 g/mol Key Difference: Features a ketone group instead of the hydroxyl and chlorophenyl substituents, making it a precursor in alkaloid synthesis .

Comparative Data Table

Biological Activity

N-Benzyloxycarbonyl-4-(4-chlorophenyl-d4)-4-piperidinol (CAS No. 1216929-70-2) is a compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structural features:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Benzyloxycarbonyl group : Enhances solubility and bioavailability.

- Chlorophenyl substituent : May influence biological activity through interactions with target proteins.

Research indicates that compounds in the piperidine class, including this compound, exhibit antiviral properties. Specifically, they have been shown to inhibit the hemagglutinin (HA) fusion peptide of the influenza virus, suggesting a novel mechanism for preventing viral entry into host cells .

Table 1: Antiviral Activity and Cytotoxicity of Related Compounds

| Compound | Antiviral EC50 (µM) | Cytotoxicity (µM) |

|---|---|---|

| Original hit compound 1 | 9.3 ± 0.7 | 100 ± 0 |

| Original hit compound 2 | 1.9 ± 0.1 | 79 ± 9 |

| This compound | TBD | TBD |

Note: EC50 values indicate the concentration required to inhibit viral replication by 50%. Cytotoxicity refers to the concentration at which cell viability is significantly affected.

Structure-Activity Relationship (SAR)

The activity of this compound and its analogs can be attributed to specific structural components:

- N-Benzyloxycarbonyl group : Essential for maintaining activity; modifications can lead to loss of efficacy.

- Chlorophenyl substituent : Variations in this group can enhance or diminish antiviral potency, as seen in related studies where different aromatic groups were tested .

- Piperidine core : The integrity of the piperidine structure is crucial for biological activity; alterations can significantly impact both antiviral effects and cytotoxicity.

Study on Influenza Virus Inhibition

A study conducted by de Castro et al. demonstrated that certain piperidine derivatives, including those similar to this compound, exhibited low micromolar activity against the influenza A/PR/8/34 (H1N1) virus. The research highlighted that the presence of specific substituents on the piperidine ring was critical for maintaining antiviral efficacy .

Hepatitis B Virus Research

Another investigation explored benzamide derivatives that modulate Hepatitis B virus capsid assembly. While not directly involving this compound, it provided insights into how structural modifications within similar compounds can lead to significant antiviral effects against HBV by targeting viral assembly processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.